molecular formula C13H7F3N2OS B11834534 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one CAS No. 51420-78-1

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B11834534
CAS No.: 51420-78-1
M. Wt: 296.27 g/mol
InChI Key: JHTLHLGHFHGBLV-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one is a complex organic compound that features a thiophene ring and a trifluoromethyl group attached to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Scientific Research Applications

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

51420-78-1

Molecular Formula

C13H7F3N2OS

Molecular Weight

296.27 g/mol

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C13H7F3N2OS/c14-13(15,16)10-6-8(9-2-1-5-20-9)7-3-4-11(19)18-12(7)17-10/h1-6H,(H,17,18,19)

InChI Key

JHTLHLGHFHGBLV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC3=C2C=CC(=O)N3)C(F)(F)F

Origin of Product

United States

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